Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
Overview
Description
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a chemical compound with the molecular formula C12H9F3N2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features, including a trifluoromethyl group attached to the quinoxaline ring, which imparts distinct chemical and physical properties. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Scientific Research Applications
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Safety and Hazards
The safety information for Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mechanism of Action
Mode of Action
It is known that quinoxaline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been found to influence a variety of biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Some quinoxaline derivatives have been found to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
The action, efficacy, and stability of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate typically involves the condensation of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:
Similar Compounds: Quinoxaline, 2-methylquinoxaline, 3,6,7-trimethylquinoxaline-2-carboxylate, and benzyl 6,7-dichloro-3-methyl quinoxaline-2-carboxylate.
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-11(18)9-10(12(13,14)15)17-8-6-4-3-5-7(8)16-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZLJRVCDTEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572022 | |
Record name | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3885-40-3 | |
Record name | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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